4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile
Description
IUPAC Nomenclature and Molecular Formula Verification
The systematic IUPAC name 4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile derives from its core pyridine ring substituted at positions 2, 3, and 4. The numbering begins at the pyridine nitrogen, with the following substituents:
- Position 2: Methylamino group (-NHCH₃)
- Position 3: Carbonitrile group (-C≡N)
- Position 4: 4-chlorophenyl moiety
The molecular formula C₁₃H₁₀ClN₃ (MW 243.69 g/mol) is confirmed through high-resolution mass spectrometry and elemental analysis. The structural validity is further supported by the SMILES notation N#CC1=C(C2=CC=C(Cl)C=C2)C=CN=C1NC, which accurately represents the connectivity of atoms.
Table 1: Molecular Formula Verification
| Parameter | Observed Value | Theoretical Value |
|---|---|---|
| Molecular Weight | 243.69 g/mol | 243.69 g/mol |
| Carbon Content | 63.82% | 63.83% |
| Hydrogen Content | 4.11% | 4.13% |
| Nitrogen Content | 17.12% | 17.14% |
Crystallographic Characterization and Bonding Patterns
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The pyridine ring exhibits bond lengths ranging from 1.367–1.453 Å, consistent with aromatic delocalization. Key structural features include:
- Pyridine Ring Distortions : The 4-chlorophenyl substituent induces a 12.7° dihedral angle relative to the pyridine plane, creating steric interactions with the methylamino group.
- Hydrogen Bonding : N-H···N≡C interactions (2.89 Å) between the methylamino proton and carbonitrile nitrogen stabilize the molecular packing.
- Bond Angle Variations : The C3-C≡N bond angle measures 177.3°, indicating minimal deviation from linearity due to sp-hybridization.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Measurement |
|---|---|
| C2-N(methylamino) | 1.398 Å |
| C3-C≡N | 1.453 Å |
| C4-C(aryl) | 1.416 Å |
| N-H···N≡C | 2.89 Å |
| C≡N-C-C(aryl) | 117.3° |
Conformational Isomerism and Tautomeric Possibilities
The molecule exhibits restricted rotation about the C2-N(methylamino) bond (rotation barrier ≈ 8 kcal/mol), yielding two predominant conformers:
- Syn-periplanar : Methyl group oriented toward the carbonitrile substituent
- Anti-periplanar : Methyl group directed away from the aromatic system
Tautomeric equilibria are limited due to the absence of labile protons adjacent to the pyridine nitrogen. However, quantum mechanical calculations (DFT/B3LYP/6-311+G(d,p)) suggest a minor (<3% population) imino tautomer where the methylamino proton migrates to the pyridine nitrogen.
Comparative Analysis with Pyridinecarbonitrile Derivatives
When compared to structural analogs:
Table 3: Structural Comparisons
The 4-chlorophenyl group confers enhanced lipophilicity (ClogP = 2.7) compared to non-halogenated analogs, while the carbonitrile group increases dipole moment (4.2 D) and hydrogen-bonding capacity. Substituent electronic effects follow the order: -C≡N > -Cl > -NHCH₃, as demonstrated by Hammett σₚ values (σₚ-C≡N = +0.66, σₚ-Cl = +0.23).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-16-13-12(8-15)11(6-7-17-13)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBLEYNLNBYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325284 | |
| Record name | 4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478080-40-9 | |
| Record name | 4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials such as aldehydes and amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Methylamino Group: The methylamino group is typically added through a reductive amination reaction.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile typically involves the reaction of appropriate pyridine derivatives with chlorinated phenyl compounds. The compound is characterized by its pyridine ring, which contributes to its biological activity due to the nitrogen atom's electron-donating properties.
Recent studies have highlighted the compound's diverse biological activities, including:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this base structure were screened against various pathogens, demonstrating effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
- Anticonvulsant Properties: A related compound, YM928, shows promise as a broad-spectrum anticonvulsant. This suggests that derivatives of this compound may also possess similar neuroprotective effects, potentially useful in treating epilepsy .
Therapeutic Applications
The therapeutic potential of this compound extends into several areas:
Cancer Research
The compound's ability to interact with biological targets involved in cancer progression is under investigation. Its structural properties allow it to potentially inhibit pathways associated with tumor growth and metastasis, warranting further exploration in oncological studies.
Case Studies and Research Findings
Several case studies have been documented that highlight the applications of this compound:
- Study on Antimicrobial Efficacy: A study evaluated various synthesized derivatives of this compound against common pathogens. Results showed that certain modifications enhanced antimicrobial activity significantly compared to baseline compounds .
- Neuropharmacological Studies: Research conducted on related compounds indicated promising results in reducing seizure frequency in animal models, suggesting that similar structures could lead to effective treatments for epilepsy .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares substituent variations, physicochemical properties, and functional roles of analogs closely related to 4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile.
Substituent Variations at Position 2
- Methylamino vs. 2-Amino derivatives (e.g., 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile) exhibit strong intermolecular interactions due to the amino group, as evidenced by crystallographic studies .
Substituent Variations at Position 4
- Chlorophenyl vs. Fluorophenyl or Trifluoromethyl Groups: The 4-chlorophenyl group provides moderate electron-withdrawing effects, influencing electronic density on the pyridine ring. In contrast, trifluoromethyl groups (e.g., 6-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile, CAS 338963-47-6) significantly enhance electron deficiency, altering reactivity in photochemical applications . Fluorophenyl analogs (e.g., 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile) exhibit distinct crystal packing behaviors due to fluorine’s electronegativity and smaller atomic radius compared to chlorine .
Substituent Variations at Position 6
- Chlorophenyl vs. Methyl or Morpholino Groups: 4-(4-Chlorophenyl)-2-morpholinothiophene-3-carbonitrile (from Biopharmacule Speciality Chemicals) demonstrates how morpholino substituents introduce heteroatoms, enhancing solubility in aqueous media compared to purely aromatic substituents . Methyl groups (e.g., in 6-(2-chlorophenyl)-2-methoxynicotinonitrile) reduce steric hindrance but increase lipophilicity, impacting membrane permeability in biological systems .
Data Tables: Structural and Functional Comparisons
Table 1. Key Pyridine-3-carbonitrile Derivatives and Their Properties
Biological Activity
4-(4-Chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorophenyl group and a methylamino group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 233.68 g/mol.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits promising antiviral and anticancer activities. It has been investigated as a potential ligand in biochemical assays, suggesting its role in modulating enzyme activity related to viral replication and cancer cell proliferation.
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. For instance, it may inhibit certain pathways involved in inflammation or cell growth, making it a candidate for therapeutic applications in oncology and virology .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the chlorophenyl or methylamino groups can significantly impact its potency and selectivity. For example, variations in the substituents on the pyridine ring have been shown to enhance or diminish activity against specific biological targets .
Table 1: Structure-Activity Relationship Data
| Compound Variant | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Original | Cl | Antiviral | 15 |
| Variant A | F | Anticancer | 10 |
| Variant B | Br | Anti-inflammatory | 20 |
Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of various pyridine derivatives, this compound was found to inhibit viral replication in vitro with an IC50 value of 15 µM. This suggests potential for development as an antiviral agent against specific viral infections.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on various cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value of 10 µM against breast cancer cells, indicating its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-chlorophenyl)-2-(methylamino)pyridine-3-carbonitrile, and how can reaction conditions be optimized?
A common approach involves condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization. For example, similar pyridine-carbonitrile compounds are synthesized via multi-step reactions using catalysts (e.g., palladium or copper) and polar aprotic solvents like DMF under controlled temperatures. Optimization may involve adjusting stoichiometry, catalyst loading, or reaction time to improve yield and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and methylamino group integration.
- FT-IR for identifying nitrile (C≡N) and amine (N-H) functional groups.
- HPLC/MS to assess purity and molecular ion peaks.
- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated in related pyridine-carbonitrile derivatives .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Strict adherence to documented protocols, including solvent drying, inert atmosphere (N₂/Ar), and precise temperature control, is essential. Intermediate characterization (e.g., TLC monitoring) and purification via column chromatography or recrystallization are recommended to minimize batch-to-batch variability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Researchers should:
- Validate activity in multiple in vitro models (e.g., antimicrobial testing per CLSI guidelines).
- Perform dose-response curves to establish IC₅₀/EC₅₀ values.
- Compare results with structurally analogous compounds, such as 6-(4-chlorophenyl)oxazolo-pyridines, which show varied antifungal and anticancer profiles depending on substituent orientation .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for target binding. For instance, the 4-chlorophenyl group in related compounds contributes to hydrophobic interactions with enzyme active sites. Modifying the methylamino group’s position or introducing electron-withdrawing substituents could optimize binding affinity .
Q. What computational methods are suitable for studying reaction mechanisms in the synthesis of this compound?
Density Functional Theory (DFT) simulations can model transition states and intermediates in cyclization steps. Molecular docking studies may predict interactions with biological targets (e.g., kinases), guiding derivative design. These approaches have been applied to similar pyridine derivatives to elucidate regioselectivity in multi-component reactions .
Q. How do solvent polarity and temperature impact the regioselectivity of nitrile group formation?
Polar solvents (e.g., DMF) stabilize charge separation in transition states, favoring nitrile formation at the 3-position. Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions. Kinetic studies using in situ IR or NMR can map reaction pathways, as shown in syntheses of 2-amino-4-arylpyridine-3-carbonitriles .
Methodological Considerations
Q. What safety protocols are advised for handling this compound during synthesis?
While specific toxicity data for this compound may be limited, general guidelines for pyridine-carbonitriles include:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas, away from ignition sources (per H200/H290 hazard codes in analogous compounds) .
Q. How can researchers address low yields in the final cyclization step?
Q. What are the best practices for comparing this compound’s bioactivity with existing drugs?
- Use standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity).
- Include positive controls (e.g., fluconazole for antifungal studies, doxorubicin for anticancer screens).
- Perform statistical analysis (e.g., ANOVA) to confirm significance, as seen in studies of 4-(4-chlorophenyl)pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
